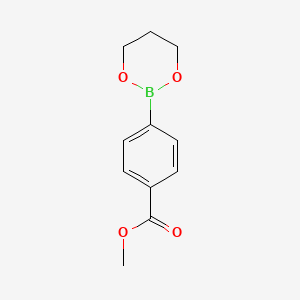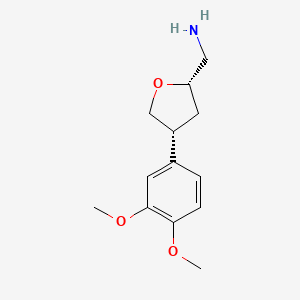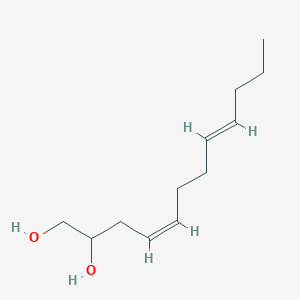
(6-(3-Methoxyphenyl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(3-Methoxyphenyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C13H14N2O. It is a derivative of pyridine and is characterized by the presence of a methoxyphenyl group attached to the pyridine ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Métodos De Preparación
The synthesis of (6-(3-Methoxyphenyl)pyridin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and 3-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
(6-(3-Methoxyphenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(6-(3-Methoxyphenyl)pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-(3-Methoxyphenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
(6-(3-Methoxyphenyl)pyridin-3-yl)methanamine can be compared with similar compounds such as:
(6-Methoxypyridin-3-yl)methanamine: This compound has a similar structure but lacks the methoxyphenyl group.
(6-Methylpyridin-3-yl)methanamine: This compound has a methyl group instead of a methoxyphenyl group.
(3-Methoxyphenyl)(pyridin-2-yl)methanamine: This compound has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
[6-(3-methoxyphenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C13H14N2O/c1-16-12-4-2-3-11(7-12)13-6-5-10(8-14)9-15-13/h2-7,9H,8,14H2,1H3 |
Clave InChI |
GGVXMTCZVXTJQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


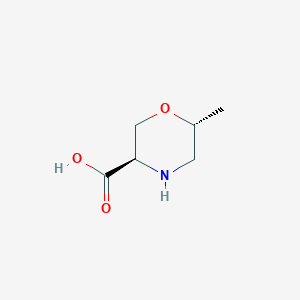
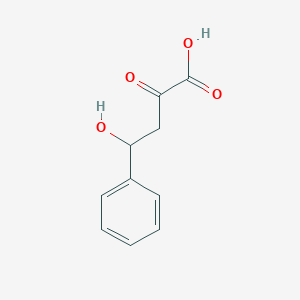

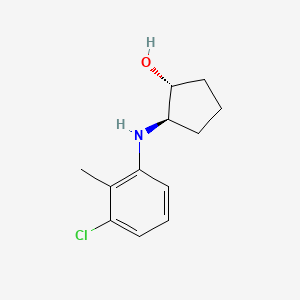
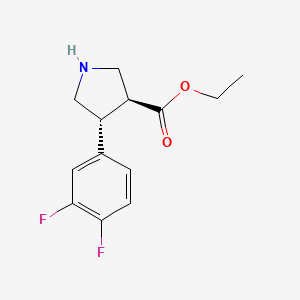
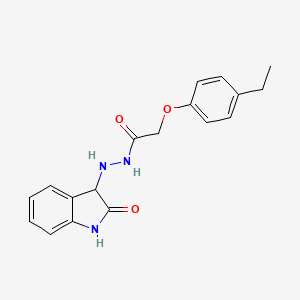
![tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B13349685.png)
![8-Chloropyrido[2,3-b]pyrazin-6-ol](/img/structure/B13349686.png)


